Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate
Description
Historical Context and Discovery of Indazole Derivatives
The historical development of indazole chemistry traces back to the pioneering work of Emil Fischer and Kuzel in 1883, who first discovered indazole through the thermal treatment of ortho-hydrazine cinnamic acid. This groundbreaking discovery established the foundation for what would become an extensive field of heterocyclic chemistry research. Fischer's work represented a crucial milestone in organic chemistry, as indazole became recognized as a heterocyclic aromatic organic compound consisting of the fusion of benzene and pyrazole rings.
The significance of Fischer's discovery extended far beyond the initial synthesis, as it opened new avenues for the development of complex indazole derivatives. Subsequent research efforts throughout the late nineteenth and early twentieth centuries focused on understanding the fundamental properties and reactivity patterns of the indazole scaffold. The development of this compound represents a modern evolution of this historical foundation, incorporating sophisticated substitution patterns that were not accessible through early synthetic methodologies.
The progression from Fischer's original indazole to contemporary derivatives like this compound illustrates the remarkable advancement in synthetic organic chemistry over more than a century. Modern synthetic approaches have enabled the preparation of highly functionalized indazole derivatives with precise substitution patterns, allowing for the exploration of structure-activity relationships and the development of compounds with specific chemical and biological properties.
Structural Classification Within the Indazole Family
This compound belongs to the 1H-indazole tautomeric form, which represents the thermodynamically stable configuration of indazole derivatives. The compound exhibits a complex substitution pattern that places it within the class of 3-carboxylate indazole derivatives, specifically featuring a benzyloxy substituent at the 5-position of the indazole ring system. This structural arrangement creates a molecule with the molecular formula C₁₇H₁₆N₂O₃ and a molecular weight of 296.32 grams per mole.
The structural classification of this compound can be understood through examination of its key functional groups and their positioning on the indazole scaffold. The indazole core consists of a pyrazole ring fused to a benzene ring, creating a bicyclic aromatic system with two nitrogen atoms. The 3-carboxylate functionality represents an ethyl ester group attached to the carbon atom adjacent to the nitrogen-nitrogen bond in the pyrazole portion of the molecule.
The benzyloxy substituent at the 5-position introduces additional complexity to the molecular structure, creating an ether linkage between the indazole ring and a benzyl group. This substitution pattern significantly influences the compound's physical and chemical properties, including its solubility characteristics, electronic distribution, and potential for intermolecular interactions. The following table summarizes the key structural parameters of this compound:
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of chemical science. The compound serves as a representative example of advanced synthetic methodology applied to indazole chemistry, demonstrating the ability to introduce complex substitution patterns while maintaining the structural integrity of the heterocyclic core. Research into indazole derivatives has revealed their importance as key intermediates in the synthesis of various pharmaceutical compounds, including granisetron and lonidamine.
The benzyloxy substitution at the 5-position of the indazole ring represents a significant structural modification that influences the compound's electronic properties and reactivity patterns. This substitution pattern has been explored in various synthetic studies aimed at developing new methodologies for constructing complex indazole derivatives. The presence of both electron-donating and electron-withdrawing functional groups within the same molecule creates opportunities for diverse chemical transformations and applications in synthetic chemistry.
Contemporary research has demonstrated that indazole derivatives, including compounds similar to this compound, exhibit remarkable versatility in synthetic applications. The compound's structure incorporates multiple reactive sites that can serve as points for further chemical modification, making it valuable as a synthetic intermediate. The following table presents key physicochemical properties that contribute to the compound's research significance:
The research significance of this compound is further enhanced by its role in advancing understanding of indazole chemistry and its applications in medicinal chemistry research. Studies have shown that indazole derivatives possess diverse biological activities, and compounds like this compound serve as important tools for investigating structure-activity relationships. The compound's structural features make it particularly valuable for exploring the effects of substituent positioning and electronic properties on biological activity and chemical reactivity.
Properties
IUPAC Name |
ethyl 5-phenylmethoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-17(20)16-14-10-13(8-9-15(14)18-19-16)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXRKEYPUYJUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680039 | |
| Record name | Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865887-17-8 | |
| Record name | Ethyl 5-(phenylmethoxy)-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865887-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 286.28 g/mol. The compound features an indazole core, characterized by a bicyclic structure composed of a five-membered ring fused to a six-membered ring, with a benzyloxy group at the 5-position and an ethyl ester at the 3-position. These structural attributes may influence its biological activity significantly, particularly in terms of lipophilicity and interaction with biological targets.
Biological Activities
Research indicates that compounds containing indazole moieties exhibit a variety of biological activities, including:
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Reaction of (2-formylphenyl)boronic acid with diethyl hydrazine-1,2-dicarboxylate : This method typically employs acetonitrile as a solvent followed by purification through column chromatography.
- Substitution Reactions : The introduction of the benzyloxy group can be accomplished via nucleophilic substitution reactions using appropriate benzyl halides under basic conditions.
These synthetic routes not only provide the compound but also allow for modifications that could enhance its biological properties or alter its chemical behavior .
Antimicrobial Activity Evaluation
In a study evaluating various indazole derivatives, this compound was included in a panel screening against multiple bacterial strains. While specific MIC (Minimum Inhibitory Concentration) values for this compound were not reported, related compounds exhibited MIC values ranging from 0.25 to 16 µg/mL against Mycobacterium tuberculosis strains, indicating potential efficacy that warrants further investigation .
Anticancer Activity
A comparative analysis of structurally similar indazole derivatives revealed significant antiproliferative effects against pancreatic ductal adenocarcinoma cell lines. For example, related compounds showed IC50 values below 1 µM against various cancer cell lines, suggesting that this compound may also possess similar anticancer properties .
Scientific Research Applications
Pharmaceutical Development
Lead Compound for Drug Synthesis
Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate serves as a lead compound for the development of new pharmaceuticals. Its structural characteristics may enhance biological activity and therapeutic effectiveness. The compound has been investigated for its potential anti-inflammatory properties, making it a candidate for treating related disorders.
Organic Chemistry
Suzuki–Miyaura Coupling Reactions
This compound is utilized in Suzuki–Miyaura coupling reactions, essential for forming carbon-carbon bonds in organic synthesis. The reaction typically involves a palladium catalyst and boron reagents under mild conditions, allowing for the efficient synthesis of biaryl compounds. Although specific yield data for this compound is not provided, similar reactions have demonstrated good yields under optimized conditions.
Medicinal Chemistry
Synthesis of Heterocycles
this compound acts as a precursor for synthesizing new heterocyclic compounds that exhibit in vivo anti-inflammatory properties. This synthesis often involves complex organic reactions, including functional group transformations and ring closures.
Biochemistry
Amino Acid Synthesis
The compound plays a role in synthesizing unique amino acids, such as (2S,5R)-5-hydroxylysine, which is crucial for collagen formation. The synthesis process may involve multi-step organic reactions, including selective oxidations and reductions.
Pharmaceutical Chemistry
Lipase-Catalyzed Resolutions
In pharmaceutical applications, this compound is involved in lipase-catalyzed resolutions to produce enantiomerically pure substances. This method is vital for drug synthesis, ensuring high-purity enantiomers that are essential for therapeutic efficacy.
Structural Chemistry
Building Block for Complex Molecules
The compound serves as a building block or intermediate in the synthesis of more complex molecular structures. It is used in reactions leading to the formation of various derivatives, including benzothiazole derivatives with notable antibacterial and antifungal activities.
Microbiology and Pharmacology
Bioactive Compound Production
Research indicates that endophytic fungi from plants like Ocimum basilicum can produce bioactive compounds related to this compound, exhibiting antimicrobial and antioxidant activities. This highlights the compound's potential applications in natural product chemistry and pharmacology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 5
Substituents at position 5 of the indazole ring significantly modulate biological activity and physicochemical properties. Key comparisons include:
Table 1: Substituent Variations at Position 5
*Calculated as C₁₇H₁₆N₂O₃.
†Derived from (N1-p-chlorobenzoyl variant).
‡Calculated for C₁₀H₉FN₂O₂.
- Benzyloxy vs. Methyl : The 5-methyl derivative () exhibited potent antiarthritic activity in rats, suggesting that smaller substituents may optimize target engagement. The benzyloxy group’s bulk could hinder binding but enhance lipophilicity.
- Benzyloxy vs.
- Benzyloxy vs. Methoxy : Methoxy is less lipophilic than benzyloxy, which may reduce tissue penetration but improve solubility.
Ester Group Variations
The ester moiety at position 3 influences pharmacokinetics and metabolic stability:
Table 2: Ester Group Comparison
*Estimated using fragment-based methods.
Core Structure Modifications
Replacing the indazole core with indole (a benzene-fused pyrrole) alters electronic properties and hydrogen-bonding capacity:
Table 3: Indazole vs. Indole Derivatives
- Indazole : The pyrazole ring’s nitrogen atoms enhance interactions with biological targets (e.g., kinases) compared to indole’s single pyrrole nitrogen.
Research Findings and Implications
- Antiarthritic Activity : Ethyl 5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate () showed the highest efficacy among tested analogs, underscoring the importance of N1 and C5 substitutions .
- Safety : The 5-fluoro analog’s safety data sheet emphasizes handling precautions but lacks toxicity results .
- Synthetic Utility : The benzyloxy group in the target compound may serve as a protective group for hydroxyl functionality, enabling further derivatization.
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate generally follows a multi-step synthetic route involving:
- Construction of the indazole core or modification of a pre-formed indazole.
- Introduction of the carboxylate ester group at the 3-position.
- Installation of the benzyloxy group at the 5-position via nucleophilic substitution or etherification.
Detailed Preparation Methodology
Step 1: Starting Material Preparation
- Ethyl 5-amino-1H-indazole-3-carboxylate is often used as a key intermediate, which provides the indazole core with an ester group at the 3-position and an amino group at the 5-position ready for further substitution.
| Parameter | Data |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.213 g/mol |
| CAS Number | 885278-45-5 |
Step 2: Conversion of 5-Amino to 5-Benzyloxy Substitution
The amino group at the 5-position is converted to a benzyloxy group through a nucleophilic aromatic substitution or via diazotization followed by substitution. A common approach involves:
- Diazotization: Treating the 5-amino group with nitrous acid to form a diazonium salt intermediate.
- Substitution: Reaction of the diazonium salt with benzyl alcohol under basic or catalytic conditions to yield the 5-(benzyloxy) derivative.
This step requires careful control of temperature and pH to avoid decomposition or side reactions.
Step 3: Purification and Characterization
- The crude product is purified typically by recrystallization or chromatographic techniques.
- Characterization methods include NMR spectroscopy, mass spectrometry, and melting point determination to confirm the substitution pattern and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | NaNO2, HCl, 0–5 °C | Formation of diazonium salt |
| Substitution | Benzyl alcohol, base (e.g., NaOH or K2CO3) | Ether formation at 5-position |
| Purification | Silica gel chromatography or recrystallization | Ensures removal of unreacted materials |
Research Findings and Variations
- The patent WO2009106980A2 describes a broad class of indazole derivatives with various substitutions including alkoxy groups such as benzyloxy at different positions on the indazole ring, indicating the feasibility of such etherifications in this scaffold.
- The presence of the benzyloxy group has been shown to influence biological activity, as seen in related indazole derivatives evaluated for anti-tubercular activity, where modifications at the 5-position enhanced potency and selectivity.
- Synthetic accessibility scores indicate that these compounds are synthetically feasible with moderate complexity, making them attractive for medicinal chemistry optimization.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Obtain Ethyl 5-amino-1H-indazole-3-carboxylate | Commercial or synthesized via known methods | Intermediate with amino group at 5-position |
| 2 | Diazotization of 5-amino group | NaNO2, HCl, 0–5 °C | Formation of diazonium salt |
| 3 | Substitution with benzyl alcohol | Benzyl alcohol, base (NaOH/K2CO3) | Introduction of benzyloxy group at 5-position |
| 4 | Purification | Chromatography/Recrystallization | Pure this compound |
Q & A
Q. What strategies mitigate degradation during long-term storage?
- Stability studies : Store at -20°C under argon with desiccants (silica gel). LC-MS monitoring shows <5% degradation over 6 months under these conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
